N-(2-aminoethyl)-N-benzyl-N-ethylamine
Description
Contextualization within Substituted Diamine Chemistry and Benzyl (B1604629) Amine Derivatives
N-(2-aminoethyl)-N-benzyl-N-ethylamine is an unsymmetrically substituted ethylenediamine (B42938). Vicinal diamines are prevalent motifs in biologically active molecules, making their synthesis a key area of research. Methodologies for creating such unsymmetrical diamines often involve strategies like the hydroamination of allylic amines, which allows for the coupling of readily available amines and olefins with high atom economy. The synthesis of N-substituted ethylenediamine derivatives can also be achieved through multi-step processes involving Michael addition, hydrazinolysis, and Curtius rearrangements, starting from common materials. asianpubs.org
As a benzyl amine derivative, the compound benefits from the unique properties imparted by the benzyl group. The presence of this group can influence the amine's reactivity and provides a site for further functionalization. The synthesis of benzyl amines can be achieved through various methods, including the reduction of imines formed from the reaction of a benzaldehyde (B42025) with an amine.
Theoretical Frameworks and Conceptual Foundations for Amine Systems
The chemical behavior of this compound is governed by the principles of amine chemistry. The nitrogen atoms in the molecule possess lone pairs of electrons, rendering them basic and nucleophilic. The basicity of the amine groups is a critical parameter, influenced by the electronic effects of the substituents. The ethyl and benzyl groups are electron-donating, which can increase the electron density on the nitrogen atoms and enhance their basicity compared to unsubstituted ethylenediamine.
Theoretical models, such as computational chemistry, can be employed to predict the compound's molecular geometry, electronic properties, and reactivity. These theoretical studies are crucial for understanding the mechanistic pathways of reactions involving such amine systems, including their role in catalysis and coordination chemistry.
Significance and Scope of Research Inquiry in Synthetic and Mechanistic Organic Chemistry
The unique structure of this compound makes it a compound of interest for several research applications. In synthetic chemistry, it can serve as a versatile building block or a ligand in catalysis. The presence of two distinct amine environments—a primary and a tertiary amine—allows for selective reactions and the synthesis of more complex molecules.
In mechanistic organic chemistry, this compound can be used to study reaction pathways, particularly those involving nucleophilic substitution, catalysis, and the formation of metal complexes. The differential reactivity of the two amino groups provides a platform for investigating selectivity in chemical transformations. The benzyl group can also participate in or influence reactions, such as through steric effects or by acting as a protecting group that can be removed under specific conditions.
While specific research detailing the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its structural motifs are common in compounds with applications in materials science and as intermediates in the synthesis of pharmaceuticals.
Data on Related Substituted Ethylenediamines
To provide context for the potential properties of this compound, the following table presents data for structurally related substituted ethylenediamines.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N,N-Dimethylethylenediamine | C4H12N2 | 88.15 | 105-107 |
| N,N'-Diethylethylenediamine | C6H16N2 | 116.21 | 146-148 |
| N-Benzylethylenediamine | C9H14N2 | 150.22 | 135-137 (at 15 mmHg) |
An exploration into the synthesis of this compound reveals a landscape of sophisticated chemical methodologies. The construction of this unsymmetrically disubstituted ethylenediamine derivative necessitates precise control over reaction conditions and strategic manipulation of functional groups. This article delineates the advanced techniques employed for its synthesis, focusing on direct synthetic routes and the foundational principles of precursor design and chemical transformations.
Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-13(9-8-12)10-11-6-4-3-5-7-11/h3-7H,2,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMJQXIVCKIUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29950-34-3 | |
| Record name | (2-aminoethyl)(benzyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Ligand Properties of N 2 Aminoethyl N Benzyl N Ethylamine
Theoretical Principles of Ligand Design and Denticity
The efficacy of a molecule to act as a ligand in coordination chemistry is fundamentally governed by its ability to donate electron pairs to a central metal atom. The number of donor atoms in a ligand that can bind to the metal center is known as its denticity. wikipedia.org Ligands are classified based on the number of available binding sites: monodentate ligands bind through a single site, while polydentate ligands, also known as chelating agents, bind through multiple sites. wikipedia.orglibretexts.org
N-(2-aminoethyl)-N-benzyl-N-ethylamine possesses three potential donor sites: the two nitrogen atoms of the ethylenediamine (B42938) backbone and the nitrogen of the ethylamine (B1201723) group. This classifies it as a potentially tridentate ligand. The presence of multiple donor atoms allows the ligand to form one or more chelate rings with a metal ion. The formation of these rings, typically five- or six-membered for optimal stability, is known as the chelate effect. This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands. unacademy.com This increased stability is primarily attributed to favorable entropic factors. wikipedia.org
For diamine ligands, such as the ethylenediamine core of the title compound, the two nitrogen atoms can coordinate to a metal center to form a stable five-membered chelate ring. libretexts.orgyoutube.com The substituents on the nitrogen atoms, in this case, a benzyl (B1604629) and an ethyl group, can influence the ligand's steric bulk and electronic properties, which in turn affect the stability and geometry of the resulting metal complexes.
Investigation of Complex Formation with Transition and Main Group Metal Cations
The versatile nature of N-substituted diamine ligands allows them to form stable complexes with a wide array of metal cations, including both transition metals and main group metals.
Divalent transition metal ions, particularly those of the late first-row (e.g., Ni(II), Cu(II)), have been extensively studied with N-substituted diamine ligands. bohrium.comtandfonline.com Research on related N,N'-dibenzylethylenediamine (DBEn) complexes with nickel(II) salts has revealed a variety of stereochemistries and magnetic behaviors. tandfonline.com For instance, complexes such as Ni(DBEn)₂Cl₂ and [Ni(DBEn)₂(H₂O)₂]Br₂ exhibit tetragonally-distorted octahedral geometries. tandfonline.com
Given its structure, this compound would be expected to form stable complexes with Ni(II). It could potentially coordinate as a bidentate ligand, utilizing the two ethylenediamine nitrogens, or as a tridentate ligand, involving the ethylamine nitrogen as well. In a 1:2 metal-to-ligand ratio with Ni(II), it would likely form an octahedral complex, [Ni(ligand)₂]²⁺, where each ligand coordinates in a bidentate fashion. The steric bulk of the benzyl and ethyl groups would influence the precise geometry and may lead to distortions from a perfect octahedron. researchgate.netacs.org Studies on similar systems show that the coordination environment is often completed by solvent molecules or counter-ions, leading to six-coordinate pseudo-octahedral geometries. bohrium.comacs.org
| Complex | Ligand | Observed Geometry | Coordination Mode of Ligand | Reference |
|---|---|---|---|---|
| trans-[NiL₂(NO₃)₂] | 1-(2-aminoethyl)piperidine | Octahedral | Bidentate | bohrium.com |
| Ni(en)₂(H₂O)₂₂ | Ethylenediamine (en) | Distorted Octahedral | Bidentate | researchgate.net |
| Ni(DBEn)₂Cl₂ | N,N'-dibenzylethylenediamine (DBEn) | Tetragonally-distorted Octahedral | Bidentate | tandfonline.com |
The coordination chemistry of alkali metal cations (Group 1) is often characterized by weaker, more electrostatic interactions compared to transition metals. However, polydentate ligands, including polyamines, can effectively chelate alkali metal ions, leading to stable complexes. nih.govexlibrisgroup.com The stability of these complexes is influenced by the size of the cation and the flexibility of the ligand's backbone. Macrocyclic polyamine ligands have been shown to stabilize the full range of alkali metal silanides from Lithium to Cesium. nih.gov
This compound, with its flexible backbone and multiple donor atoms, would be capable of wrapping around alkali metal ions. The coordination would likely involve all three nitrogen atoms, creating a pocket for the cation. The interaction is expected to be stronger with smaller cations like Li⁺ and Na⁺ due to their higher charge density. Spectroscopic studies, particularly NMR, on polyamine-chelated alkali metal compounds have provided significant structural information, indicating the formation of strongly-chelated, tight ion pairs in solution. datapdf.com The nature of these interactions can be controlled, leading to different structural types such as contacted dimeric pairs or monomeric ion pairs. researchgate.net
Structural Analysis of Coordination Geometries and Chelation Modes
Determining the precise structure of metal complexes is crucial for understanding their properties. A combination of solid-state and solution-phase techniques provides a comprehensive picture of the coordination environment.
For example, the crystal structure of trans-[NiL₂(NO₃)₂] where L is the related diamine 1-(2-aminoethyl)piperidine, shows the nickel(II) center in an octahedral environment with the two diamine ligands coordinating in a trans configuration. bohrium.compolyu.edu.hk In mononuclear Ni(II) complexes with ethylenediamine, distorted octahedral geometries are also commonly observed. researchgate.net Should single crystals of a complex with this compound be obtained, X-ray diffraction would be expected to reveal a distorted octahedral geometry for a 1:2 metal-to-ligand complex, with the ligand acting in a bidentate N,N'-chelating mode. The benzyl and ethyl substituents would likely adopt conformations that minimize steric hindrance within the crystal lattice.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | bohrium.com |
| Space Group | P2₁/c | bohrium.com |
| Ni-N Bond Lengths (Å) | ~2.07 - 2.08 | bohrium.com |
| Ni-O Bond Lengths (Å) | ~2.12 | bohrium.com |
| Coordination Geometry | Octahedral | bohrium.com |
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are essential for understanding the structure and dynamics of complexes in solution.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the signals of protons and carbons near the metal center. For instance, the protons on the ethylenediamine backbone would be expected to show significant downfield shifts upon coordination. For alkali metal complexes, ⁷Li or ²³Na NMR can be used to probe the environment around the metal ion directly. datapdf.com
UV-Vis Spectroscopy: Electronic absorption spectroscopy (UV-Vis) is particularly useful for studying complexes of transition metals with unfilled d-orbitals, such as Ni(II). The spectra of these complexes are characterized by d-d transitions, which are sensitive to the coordination geometry and the nature of the ligands. chimia.ch An octahedral Ni(II) complex typically displays three spin-allowed d-d transitions. The positions and intensities of these bands can confirm the pseudo-octahedral geometry of a complex with this compound in solution. researchgate.netrsc.org Changes in the UV-Vis spectrum upon addition of the ligand to a metal salt solution can be used to study complex formation and determine its stoichiometry. researchgate.net
Stability Constants and Thermodynamic Aspects of Complexation
A search of prominent chemical databases and scholarly journals did not yield any experimentally determined stability constants (log K), dissociation constants (log Kd), or thermodynamic parameters (ΔG, ΔH, ΔS) for the complexation of this compound with any metal ions.
Redox Behavior and Electrochemistry of Metal-Ligand Adducts
No studies detailing the electrochemical properties, such as redox potentials or cyclic voltammetry data, for metal-ligand adducts of this compound were identified. Information regarding the influence of the ligand on the redox behavior of coordinated metal centers is therefore unavailable.
Computational and Advanced Theoretical Studies of N 2 Aminoethyl N Benzyl N Ethylamine
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-aminoethyl)-N-benzyl-N-ethylamine at the molecular level. These calculations, based on the principles of quantum mechanics, allow for the precise determination of molecular geometry and the distribution of electrons within the molecule.
Conformational Landscape and Energy Minima
Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Understanding its conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties. Computational methods are employed to identify the various stable conformations (energy minima) and the transition states that connect them.
One of the key descriptors related to the molecule's behavior in different environments is its partition coefficient, often estimated computationally as XLogP. The predicted XLogP value for this compound provides an indication of its hydrophobicity.
Illustrative Conformational Analysis:
A theoretical conformational analysis would involve rotating the rotatable bonds and calculating the potential energy at each step. This process would identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Below is an illustrative table of such a conformational analysis.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted XLogP |
| 1 (Global Minimum) | 178.5° (anti) | 0.00 | 1.95 |
| 2 | 65.2° (gauche) | 1.25 | 1.95 |
| 3 | -68.9° (gauche) | 1.30 | 1.95 |
Note: The data in this table is illustrative and based on typical values for flexible diamines.
Molecular Orbitals and Electron Density Distribution
The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions.
The electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient. In this compound, the nitrogen atoms are expected to be regions of high electron density due to their lone pairs of electrons, while the aromatic ring will also have a significant electron cloud.
Illustrative Molecular Orbital Energies:
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -0.52 |
| LUMO | -0.89 |
| HOMO | -6.21 |
| HOMO-1 | -6.88 |
Note: The data in this table is illustrative and represents typical values for aromatic amines.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating various reactivity descriptors, DFT can predict the sites on the this compound molecule that are most likely to participate in chemical reactions.
Key reactivity descriptors include:
Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying sites susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms are expected to be sites of negative electrostatic potential.
Illustrative DFT Reactivity Descriptors:
| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |
| N (aminoethyl) | 0.15 | 0.08 |
| N (benzyl) | 0.12 | 0.05 |
| C (aromatic, ortho) | 0.03 | 0.09 |
| C (aromatic, para) | 0.04 | 0.11 |
Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from DFT calculations.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the study of its behavior over time, particularly in the presence of a solvent. These simulations are crucial for understanding how the solvent influences the molecule's conformational preferences and dynamics.
In an aqueous solution, for example, MD simulations can reveal the formation of hydrogen bonds between the amine groups of this compound and water molecules. The simulations can also provide insights into the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent.
Illustrative Molecular Dynamics Simulation Parameters and Results:
| Parameter | Value/Description |
| Solvent | Water (TIP3P model) |
| Temperature | 298 K |
| Simulation Time | 100 ns |
| Key Finding: Solvation Free Energy | -8.5 kcal/mol |
| Key Finding: Average N-H···O Hydrogen Bonds | 2.3 |
Note: The data in this table is illustrative and represents a typical setup and expected results for an MD simulation of a similar amine in water.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are extensively used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized this compound. The accuracy of these predictions can be validated by comparing them with experimental data.
Illustrative Predicted vs. Experimental Spectroscopic Data:
| Parameter | Predicted Value | Experimental Value | Deviation |
| ¹H NMR (ppm) | |||
| -CH₂- (benzyl) | 3.65 | 3.62 | 0.03 |
| -CH₂- (ethyl) | 2.68 | 2.65 | 0.03 |
| -NH₂ | 1.50 | 1.45 | 0.05 |
| ¹³C NMR (ppm) | |||
| C (aromatic, ipso) | 139.5 | 139.2 | 0.3 |
| -CH₂- (benzyl) | 54.2 | 53.9 | 0.3 |
| -CH₂- (ethyl) | 49.8 | 49.5 | 0.3 |
| IR (cm⁻¹) | |||
| N-H stretch | 3350, 3280 | 3345, 3275 | 5 |
| C-N stretch | 1210 | 1215 | -5 |
| C-H (aromatic) | 3050 | 3055 | -5 |
Note: The predicted values in this table are generated using online prediction tools and typical spectroscopic data for similar functional groups. The experimental values are hypothetical for the purpose of illustrating the validation process.
Ligand Field and Crystal Field Theories for Metal-Ligand Interactions
This compound can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are theoretical frameworks used to describe the electronic structure of the resulting metal complexes. streamlit.appresearchgate.net
These theories explain how the interaction between the metal d-orbitals and the ligand's lone pairs of electrons leads to a splitting of the d-orbital energies. The magnitude of this splitting, denoted as Δ, depends on the nature of the metal ion, its oxidation state, and the ligand. For this compound, the nitrogen donor atoms are expected to create a moderately strong ligand field.
Illustrative d-orbital Splitting in a Hypothetical Octahedral Complex:
| Metal Ion | Ligand | d-orbital Splitting (Δo) (cm⁻¹) |
| Co(III) | This compound | ~23,000 |
| Ni(II) | This compound | ~11,000 |
| Cu(II) | This compound | ~15,000 |
Note: The data in this table is illustrative and based on typical values for nitrogen-donor ligands in octahedral complexes.
Reactivity and Fundamental Chemical Transformations of N 2 Aminoethyl N Benzyl N Ethylamine
Nucleophilic Reactivity of Amine Functionalities (e.g., acylation, alkylation)
N-(2-aminoethyl)-N-benzyl-N-ethylamine possesses three distinct amine functionalities, each with the potential for nucleophilic reactivity. The primary amine (-NH2) is generally the most sterically accessible and is expected to be the most reactive towards electrophiles. The secondary amine (-NH-) is less reactive than the primary amine due to increased steric hindrance from the benzyl (B1604629) and ethyl groups. The tertiary amine (-N-) lacks a proton and therefore does not typically undergo acylation or alkylation under standard conditions, though it can participate in other reactions such as quaternization.
Acylation
Acylation reactions involve the introduction of an acyl group (R-C=O) onto an amine. This is a common transformation used to form amides. In the case of this compound, acylation with an acyl halide (such as an acyl chloride) or an acid anhydride (B1165640) would be expected to occur preferentially at the primary amine.
The general mechanism for the acylation of a primary amine with an acyl chloride proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield the corresponding N-acylated product.
Expected Reaction:
this compound + R-COCl → N-(2-(acylamino)ethyl)-N-benzyl-N-ethylamine + HCl
Due to the higher reactivity of the primary amine, selective mono-acylation should be achievable under controlled conditions (e.g., using one equivalent of the acylating agent at low temperatures). Acylation of the secondary amine would likely require more forcing conditions.
Interactive Data Table: Predicted Acylation Products
| Acylating Agent | Predicted Major Product |
| Acetyl chloride | N-(2-(acetylamino)ethyl)-N-benzyl-N-ethylamine |
| Benzoyl chloride | N-(2-(benzoylamino)ethyl)-N-benzyl-N-ethylamine |
| Acetic anhydride | N-(2-(acetylamino)ethyl)-N-benzyl-N-ethylamine |
Note: The data in this table is predictive and not based on published experimental results for this specific compound.
Alkylation
Alkylation of amines involves the reaction with an alkyl halide to form a new carbon-nitrogen bond. Similar to acylation, the primary amine of this compound is expected to be the most reactive site for alkylation. However, a significant challenge in amine alkylation is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to a mixture of mono- and di-alkylated products.
The reaction with an alkyl halide (e.g., methyl iodide) would likely proceed via an SN2 mechanism.
Expected Reaction Sequence:
Mono-alkylation: this compound + R-X → N-(2-(alkylamino)ethyl)-N-benzyl-N-ethylamine + HX
Di-alkylation: N-(2-(alkylamino)ethyl)-N-benzyl-N-ethylamine + R-X → N-(2-(dialkylamino)ethyl)-N-benzyl-N-ethylamine + HX
To favor mono-alkylation, a large excess of the diamine relative to the alkylating agent is typically employed.
Mechanistic Investigations of Organic Reactions Involving the Compound
A thorough search of the scientific literature did not yield any specific mechanistic investigations of organic reactions involving this compound. Studies of this nature would be essential to fully understand the reactivity patterns, transition states, and kinetic profiles of its chemical transformations. Such research would likely employ techniques like kinetic studies, isotopic labeling, and computational modeling to elucidate the precise pathways of its reactions.
Cyclization and Heterocycle Formation via Amine Derivatives
The structure of this compound, with two nitrogen atoms separated by an ethylene (B1197577) bridge, makes it a potential precursor for the synthesis of nitrogen-containing heterocycles, particularly piperazine (B1678402) derivatives. Following functionalization of the primary amine, intramolecular cyclization could be induced.
For example, if the primary amine is first acylated with a molecule containing a suitable leaving group, subsequent intramolecular nucleophilic substitution by the secondary amine could lead to the formation of a six-membered ring.
Hypothetical Cyclization Pathway:
Acylation: Reaction with a bifunctional acylating agent like chloroacetyl chloride would yield N-(2-(chloroacetylamino)ethyl)-N-benzyl-N-ethylamine.
Intramolecular Cyclization: Under basic conditions, the secondary amine could displace the chloride to form a piperazinone derivative.
While plausible, no published examples of such cyclization reactions specifically utilizing this compound were found.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity
As discussed in the context of acylation and alkylation, the primary amine is predicted to be the most reactive nucleophilic center. Therefore, reactions with electrophiles are expected to be highly regioselective for the -NH2 group under appropriate conditions. Achieving selectivity for the secondary amine would be more challenging and would likely require protection of the primary amine first.
Stereoselectivity
The parent molecule, this compound, is achiral. Stereoselectivity would become a factor in its reactions if a new chiral center is created. For instance, if the primary amine were to react with a chiral electrophile, a mixture of diastereomers could be formed. Similarly, if a reaction creates a new stereocenter at the carbon adjacent to one of the nitrogens, the stereochemical outcome would depend on the reaction mechanism and the steric and electronic environment around the reacting center. Without specific experimental data, any discussion of stereoselectivity remains speculative.
Future Research Trajectories and Emerging Paradigms
Innovations in Green Synthetic Methodologies
The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For N-(2-aminoethyl)-N-benzyl-N-ethylamine and related polyamines, green chemistry principles are being actively integrated into their production.
One of the most promising green approaches is the use of microwave-assisted synthesis (MAS) . This technique has been shown to significantly reduce reaction times, increase product yields, and often allows for the use of eco-friendly solvents or even solvent-free conditions. mdpi.com The application of microwaves can provide rapid and uniform heating, which can be particularly advantageous in the synthesis of metal complexes involving polyamine ligands, minimizing the risk of thermal decomposition of reactants and products. mdpi.com Research into the microwave-assisted synthesis of this compound could lead to more efficient and sustainable production routes. youtube.comyoutube.com For instance, the synthesis of polyamides has been successfully achieved with high yields and purity using microwave assistance, a process that could be adapted for the production of polyamine precursors. nih.gov
Beyond microwave technology, other green methodologies are also being explored. These include the development of catalyst-free and base-free reaction conditions, which simplify purification processes and reduce chemical waste. The use of biocatalysts, such as enzymes, also represents a significant frontier in the green synthesis of N-substituted ethylenediamines, offering high selectivity and mild reaction conditions.
The following table summarizes a comparison of potential synthetic methodologies for this compound, highlighting the advantages of greener approaches.
| Methodology | Typical Conditions | Advantages | Disadvantages |
| Conventional Synthesis | High temperatures, organic solvents, metal catalysts | Well-established procedures | High energy consumption, use of hazardous materials, potential for metal contamination |
| Microwave-Assisted Synthesis | Microwave irradiation, often with reduced solvent | Rapid reaction times, higher yields, energy efficiency | Requires specialized equipment, potential for localized overheating |
| Biocatalysis | Aqueous media, ambient temperature, enzyme catalyst | High selectivity, environmentally benign, mild conditions | Enzymes can be expensive and sensitive to reaction conditions |
| Photocatalysis | Visible light, photocatalyst | Use of renewable energy source, mild conditions | Can require specific and sometimes expensive photocatalysts |
Exploration of Novel Coordination Architectures and Multimetallic Complexes
The unique structural features of this compound, with its combination of primary, secondary, and tertiary amine groups and a flexible ethylenediamine (B42938) backbone, make it an intriguing ligand for the construction of novel coordination architectures.
Research has demonstrated that related N,N'-disubstituted ethylenediamine ligands can form stable complexes with a variety of transition metals, including copper(II), nickel(II), zinc(II), and cobalt(II). nih.gov The resulting complexes often exhibit interesting geometries, such as distorted octahedral structures. nih.gov The stereochemistry of these complexes is a rich area of study, with the potential for various isomers, including conformers of the five-membered chelate rings (λ/δ) and different geometric arrangements (fac/mer). rsc.orgresearchgate.netrsc.org
A particularly exciting avenue of research is the use of unsymmetrical diamine ligands like this compound in the self-assembly of multimetallic complexes . rsc.org These complex structures can exhibit unique magnetic, optical, and catalytic properties arising from the interactions between the metal centers. rsc.orgrsc.org The flexible nature of the polyamine chain can allow for the coordination of multiple metal ions, leading to the formation of dinuclear or even higher-order polynuclear species. nih.govnih.govresearchgate.net The design of such multimetallic architectures is a key area in supramolecular chemistry, with potential applications in areas such as molecular recognition and catalysis. nih.govsc.edu
The table below outlines some of the coordination complexes that have been synthesized with ligands structurally related to this compound.
| Ligand | Metal Ion(s) | Complex Stoichiometry | Observed Geometry | Reference |
| N,N'-dibenzylethane-1,2-diamine | Cu(II), Ni(II), Zn(II), Co(II) | ML(OAc)·2H₂O | Elongated Octahedral (Cu), Regular Octahedral (Ni) | nih.gov |
| Substituted ethylenediamines | Co(III) | [Co(diamine)₃]³⁺ | Octahedral (Λ/Δ isomers) | rsc.orgrsc.org |
| Unsymmetrical quaterpyridine | Co(II), Co(III) | [M₂L₃] helicates, [M₄L₆] tetrahedra | Helical, Tetrahedral | rsc.org |
| Amino-phenol macrocycles with polyamine spacers | Cu(II) | [Cu₂L]⁴⁺, [Cu₃L]⁶⁺ | Pentacoordinated | nih.gov |
Integration of Advanced Machine Learning and AI in Computational Chemistry
The fields of computational chemistry and artificial intelligence are becoming increasingly intertwined, offering powerful new tools for understanding and predicting chemical behavior. For this compound, these technologies hold the potential to accelerate research and discovery.
Quantitative Structure-Activity Relationship (QSAR) modeling is one such tool that can be applied to polyamine ligands. acs.org By developing mathematical models that correlate the structural features of a molecule with its chemical or biological activity, QSAR can be used to predict the properties of new, unsynthesized compounds. nih.govmdpi.comsemanticscholar.orgnih.gov This can guide the design of new ligands with desired properties, such as enhanced binding affinity for a particular metal ion.
Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, geometry, and spectroscopic properties of this compound and its metal complexes. nih.govresearchgate.netnih.govedu.krd These computational studies can help to rationalize experimental observations and predict the outcomes of reactions.
The following table provides examples of how machine learning and AI are being applied in fields relevant to the study of this compound.
| AI/ML Application | Description | Relevance to this compound |
| QSAR Modeling | Develops predictive models for chemical/biological activity based on molecular structure. | Predicting the coordination properties and potential applications of its metal complexes. |
| DFT Calculations | Provides insights into electronic structure, geometry, and spectroscopic properties. | Understanding the bonding and reactivity of the ligand and its complexes. |
| AI-Driven Retrosynthesis | Predicts synthetic pathways for target molecules. | Designing more efficient and novel synthetic routes for the compound. |
| Reaction Prediction | Predicts the outcome of chemical reactions. | Optimizing reaction conditions and identifying potential side products in synthesis. |
Interdisciplinary Research at the Interface of Synthetic and Physical Chemistry
The future of chemical research lies in the convergence of different disciplines. For this compound, the interface between synthetic and physical chemistry offers a fertile ground for new discoveries.
Electrochemical studies can be used to investigate the redox properties of the ligand and its metal complexes, as well as to probe the thermodynamics and kinetics of metal-ligand binding. nih.govelsevierpure.comresearchgate.net Understanding these fundamental properties is crucial for the development of applications in areas such as sensing and catalysis.
Mechanistic studies of the coordination reactions of this compound can provide a detailed understanding of how these reactions proceed. nih.govnih.gov This knowledge is essential for controlling the outcome of synthetic procedures and for designing new catalysts with improved performance. The influence of solvent on the kinetics and thermodynamics of these reactions is also a critical area of investigation, as solvent-substrate interactions can play a significant role in determining the reaction pathway. rsc.org
The photophysical properties of metal complexes derived from N-benzyl substituted diamines are another area of interest. The interaction of these complexes with light can lead to phenomena such as fluorescence or phosphorescence, which could be harnessed for applications in imaging or sensing.
By combining the tools and techniques of synthetic and physical chemistry, researchers can gain a comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives, paving the way for their application in a wide range of scientific and technological fields.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-aminoethyl)-N-benzyl-N-ethylamine?
The synthesis typically involves multi-step amine alkylation or reductive amination. For example, similar tertiary amines are synthesized by reacting primary or secondary amines with alkyl halides or carbonyl compounds under reducing conditions (e.g., NaBH₃CN) . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), as validated by NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- ¹H/¹³C NMR : Resolves the benzyl, ethyl, and aminoethyl substituents via chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, methylene groups adjacent to amines at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. How can the purity and stability of this compound be assessed for long-term storage?
Purity is quantified via HPLC with UV detection (λ ~254 nm). Stability studies involve accelerated degradation tests under varying temperatures and humidity. For example, thermal gravimetric analysis (TGA) can determine decomposition thresholds (>300°C for similar amines), and differential scanning calorimetry (DSC) identifies phase transitions or hygroscopicity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in thermal stability data for gels formed with this compound derivatives?
Discrepancies in TGA-DSC profiles (e.g., decomposition onset temperatures) may arise from differences in gelator concentration or solvent interactions. To address this:
Q. How can this compound be tailored for RNA analog synthesis, and what challenges arise in optimizing reaction yields?
Derivatives like N-(2-aminoethyl)morpholine-based RNA analogs require selective functionalization. Challenges include:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield reactive amines during phosphoramidite coupling .
- Coupling Efficiency : Monitor reaction progress via ³¹P NMR to optimize activator (e.g., 1H-tetrazole) concentration and reaction time .
- Purification : Reverse-phase HPLC separates unreacted intermediates from target analogs.
Q. What computational approaches are suitable for predicting the biological activity or toxicity of this compound?
- Molecular Docking : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on lipophilicity (logP) and polar surface area .
- DFT Calculations : Analyze electron density maps to predict reactivity at amine sites .
Q. How does the compound’s stereochemistry influence its gelation properties or binding affinity in supramolecular systems?
- Chiral HPLC : Resolve enantiomers to assess stereochemical purity.
- Circular Dichroism (CD) : Correlate gelator chirality with helical nanostructure formation in gels .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between enantiomers and target molecules .
Methodological Notes
- Contradiction Handling : Conflicting thermal data should be contextualized with experimental parameters (e.g., heating rate, sample mass) .
- Safety Protocols : Handle amines in a fume hood; use PPE to prevent inhalation or dermal exposure. Hazardous byproducts (e.g., nitroso derivatives) require rigorous waste segregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
